ミカマイシンB
概要
説明
これは、ストレプトグラミンB系抗生物質に属し、プリスティナマイシンの一成分です . ミカマイシンBは、特にグラム陽性菌に対する強力な抗菌活性を有することで知られています .
2. 製法
合成経路と反応条件: this compoundは、ストレプトマイセス・ミタカエンシスによって産生されます。 その製造は、この細菌の発酵、それに続く抽出および精製プロセスを含みます . 精製手順には、硫酸アンモニウム沈殿、それに続くリン酸カルシウム-セルロース、DEAE-セルロース、およびセファデックスカラムによるクロマトグラフィーが含まれます .
工業的製造方法: this compoundの工業的製造は、ストレプトマイセス・ミタカエンシスの大規模発酵を含みます。 次に、発酵ブロスは、this compoundを単離するために、一連の抽出および精製工程にかけられます .
科学的研究の応用
Mikamycin B has a wide range of scientific research applications:
Chemistry: Mikamycin B is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is used to investigate the effects of antibiotics on bacterial protein synthesis.
Medicine: Mikamycin B is studied for its potential use in treating infections caused by Gram-positive bacteria.
Industry: It is used as a feed additive to promote growth and prevent infections in livestock.
作用機序
ミカマイシンBは、細菌のタンパク質合成を阻害することでその効果を発揮します。 これは、細菌のリボソームに結合し、タンパク質合成の伸長段階を阻害します . この阻害により、細菌は必須タンパク質を生成できなくなり、死に至ります .
生化学分析
Biochemical Properties
Mikamycin B plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with P-glycoprotein, where Mikamycin B acts as a substrate and inhibitor, thereby affecting the efflux of other compounds from cells . Additionally, Mikamycin B inhibits the function of ribosomes by binding to the peptidyl transferase center, which is crucial for protein synthesis . This interaction disrupts the elongation phase of translation, leading to the inhibition of bacterial growth.
Cellular Effects
Mikamycin B exerts profound effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the ribosome, leading to cell death . In eukaryotic cells, Mikamycin B has been shown to affect mitochondrial protein synthesis and respiration, which can lead to altered cellular metabolism . Additionally, Mikamycin B can influence cell signaling pathways and gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Mikamycin B involves its binding to the ribosomal peptidyl transferase center, where it inhibits the formation of peptide bonds during protein synthesis . This binding interaction prevents the elongation of the nascent peptide chain, effectively halting translation and leading to bacterial cell death. Mikamycin B also interacts with P-glycoprotein, inhibiting its function and affecting the transport of other compounds across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mikamycin B can change over time due to its stability and degradation. Studies have shown that Mikamycin B is relatively stable at room temperature but can degrade over extended periods . Long-term exposure to Mikamycin B in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although the development of resistance can occur with prolonged use . Additionally, the stability of Mikamycin B can be influenced by factors such as pH and temperature, which can affect its efficacy in laboratory experiments .
Dosage Effects in Animal Models
The effects of Mikamycin B vary with different dosages in animal models. At low doses, Mikamycin B exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
Mikamycin B is involved in several metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes such as lactonase, which catalyzes the hydrolysis of the lactone linkage in Mikamycin B . This interaction is crucial for the activation and degradation of Mikamycin B, affecting its overall efficacy and stability. Additionally, Mikamycin B can influence metabolic flux and metabolite levels by inhibiting protein synthesis and altering cellular metabolism .
Transport and Distribution
Within cells and tissues, Mikamycin B is transported and distributed through interactions with transporters and binding proteins. P-glycoprotein plays a significant role in the efflux of Mikamycin B from cells, affecting its intracellular concentration and distribution . Additionally, Mikamycin B can accumulate in specific tissues, such as the liver and kidneys, where it can exert its antibacterial effects . The distribution of Mikamycin B is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
Mikamycin B exhibits specific subcellular localization, which is crucial for its activity and function. It primarily localizes to the ribosomes, where it inhibits protein synthesis by binding to the peptidyl transferase center . Additionally, Mikamycin B can localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and respiration . The subcellular localization of Mikamycin B is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Mikamycin B is produced by the bacterium Streptomyces mitakaensis. The preparation involves the fermentation of this bacterium, followed by extraction and purification processes . The purification procedure includes ammonium sulfate precipitation followed by chromatography on columns of calcium phosphate-cellulose, DEAE-cellulose, and Sephadex .
Industrial Production Methods: Industrial production of Mikamycin B involves large-scale fermentation of Streptomyces mitakaensis. The fermentation broth is then subjected to a series of extraction and purification steps to isolate Mikamycin B .
化学反応の分析
反応の種類: ミカマイシンBは、特にそのラクトン結合の加水分解である、加水分解反応を起こします .
一般的な試薬と条件: this compoundの加水分解は、通常、ストレプトマイセス・ミタカエンシスの細胞成分を含まない調製物または精製されたthis compoundラクトナーゼを用いて行われます .
主な生成物: this compoundの加水分解の主な生成物は、this compound酸です .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。
類似化合物との比較
ミカマイシンBは、いくつかの他の抗生物質と密接に関連しており、以下を含みます。
- オストレグリシン
- ストレプトグラミン
- ベルナマイシン
- プリスティナマイシン
- バージニアマイシン
これらの化合物は、構造と作用機序が似ていますが、特定の抗菌スペクトルと効力は異なります . This compoundは、グラム陽性菌に対する強力な活性と、ストレプトグラミン系の他の抗生物質と相乗的に作用する能力において独特です .
特性
IUPAC Name |
N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCETJZBDTKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3131-03-1 | |
Record name | Ostreogrycin B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.
A: While the provided research articles do not delve into the detailed spectroscopic data of Mikamycin B, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.
A: Limited information is available on the material compatibility of Mikamycin B. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme Mikamycin B lactonase. [, , ]
A: Mikamycin B itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]
ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for Mikamycin B.
A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of Mikamycin B is crucial for its activity. Hydrolysis of this ring by Mikamycin B lactonase leads to inactivation of the antibiotic. [, ]
ANone: The provided articles do not offer information on SHE regulations or risk management specific to Mikamycin B. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.
A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight Mikamycin B's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.
A: Research points to the emergence of resistance to Mikamycin B in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including Mikamycin B, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。